molecular formula C26H37N5O8S2 B565040 Bendamustine Bis-mercapturic Acid CAS No. 956344-34-6

Bendamustine Bis-mercapturic Acid

Cat. No.: B565040
CAS No.: 956344-34-6
M. Wt: 611.729
InChI Key: YSTNDPUOARKGRL-SFTDATJTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Bendamustine Bis-mercapturic Acid involves multiple synthetic steps. The synthesis typically starts with Bendamustine hydrochloride, which undergoes a series of reactions to introduce the mercapturic acid moiety. The process involves the use of reagents such as thionyl chloride and concentrated hydrochloric acid . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality. The production is carried out in compliance with regulatory standards to ensure safety and efficacy .

Chemical Reactions Analysis

Types of Reactions: Bendamustine Bis-mercapturic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols and amines are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfoxides, thiol derivatives, and various substituted compounds .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in the detoxification pathway of Bendamustine. Unlike other metabolites, it is directly involved in the mercapturic acid pathway, which is crucial for the excretion of Bendamustine and its derivatives . This makes it an important compound for studying the pharmacokinetics and metabolism of Bendamustine.

Properties

IUPAC Name

4-[5-[bis[2-[(2R)-2-acetamido-2-carboxyethyl]sulfanylethyl]amino]-1-methylbenzimidazol-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O8S2/c1-16(32)27-20(25(36)37)14-40-11-9-31(10-12-41-15-21(26(38)39)28-17(2)33)18-7-8-22-19(13-18)29-23(30(22)3)5-4-6-24(34)35/h7-8,13,20-21H,4-6,9-12,14-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H,36,37)(H,38,39)/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTNDPUOARKGRL-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCCN(CCSCC(C(=O)O)NC(=O)C)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSCCN(CCSC[C@@H](C(=O)O)NC(=O)C)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N5O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675672
Record name (4R,14R)-14-Acetamido-4-carboxy-9-[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl]-2-oxo-6,12-dithia-3,9-diazapentadecan-15-oic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

611.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956344-34-6
Record name (4R,14R)-14-Acetamido-4-carboxy-9-[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl]-2-oxo-6,12-dithia-3,9-diazapentadecan-15-oic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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